N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide
Overview
Description
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a pyrimidinyl group, and an imidazole ring, all connected through specific chemical bonds. The presence of multiple functional groups in this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic substitution reaction, where 4,6-dimethylpyrimidine reacts with the imidazole derivative in the presence of a base such as sodium hydride.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials. It may be used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioamide can be compared with other similar compounds, such as:
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydro-1H-imidazole-1-carbothioate: Similar structure but with a carbothioate group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6S/c1-11-6-5-7-12(2)15(11)22-18(25)24-9-8-19-17(24)23-16-20-13(3)10-14(4)21-16/h5-7,10H,8-9H2,1-4H3,(H,22,25)(H,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSOISGISMYVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N2CCN=C2NC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333568 | |
Record name | N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
669720-06-3 | |
Record name | N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4,5-dihydroimidazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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